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Compound Name: 5-Amino-2-fluoropyridine

Cat. No.: B167992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-fluoropyridine has emerged as a privileged scaffold in medicinal

chemistry, serving as a crucial building block in the design and synthesis of a diverse array of

therapeutic agents. Its unique electronic properties, conferred by the electron-withdrawing

fluorine atom and the electron-donating amino group, allow for tailored interactions with

biological targets, leading to compounds with enhanced potency, selectivity, and

pharmacokinetic profiles. This document provides a detailed overview of the applications of 5-
Amino-2-fluoropyridine in medicinal chemistry, focusing on its incorporation into inhibitors of

peptide deformylase, orexin receptors, and the Factor VIIa/Tissue Factor complex.

I. Application in Peptide Deformylase (PDF)
Inhibition
The bacterial enzyme peptide deformylase (PDF) is an attractive target for the development of

novel antibacterial agents. PDF is essential for bacterial protein maturation, and its inhibition

leads to bacterial growth arrest. 5-Amino-2-fluoropyridine is a key component of the clinical

candidate LBM415, a potent PDF inhibitor.
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Compound Target Organism MIC (μg/mL)

LBM415 Peptide Deformylase
Staphylococcus

aureus (MSSA)
1.0 - 2.0[1]

LBM415 Peptide Deformylase
Staphylococcus

aureus (MRSA)
1.0 - 2.0[1]

LBM415 Peptide Deformylase
Coagulase-negative

staphylococci
1.0 - 2.0[1]

LBM415 Peptide Deformylase
Streptococcus

pneumoniae
1.0[2]

LBM415 Peptide Deformylase
Haemophilus

influenzae
4.0 - 8.0[2]

LBM415 Peptide Deformylase Moraxella catarrhalis 0.5[2]
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Caption: Inhibition of bacterial protein synthesis by LBM415.

Experimental Protocols
Synthesis of LBM415 Intermediate using 5-Amino-2-fluoropyridine

This protocol outlines a key step in the synthesis of LBM415, demonstrating the incorporation

of the 5-Amino-2-fluoropyridine moiety.[3]
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Materials:

L-proline

5-Amino-2-fluoropyridine

Coupling agents (e.g., EDC, HOBt)

Appropriate solvents (e.g., DMF, DCM)

Other necessary reagents for subsequent steps

Procedure:

Amide Coupling: React L-proline with 5-Amino-2-fluoropyridine in the presence of a

suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and

Hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).

The reaction mixture is stirred at room temperature until completion, which can be monitored

by thin-layer chromatography (TLC).

Upon completion, the reaction is worked up by extraction and purification using column

chromatography to yield the desired carboxamide intermediate.

This intermediate then undergoes further synthetic transformations to yield the final LBM415

product.

Peptide Deformylase (PDF) Inhibition Assay

This protocol describes a coupled enzyme assay to determine the inhibitory activity of

compounds against PDF.[4][5]

Materials:

Purified E. coli Ni-PDF or other target PDF enzyme

HEPES buffer (50 mM, pH 7.2) containing NaCl (10 mM) and BSA (0.2 mg/mL)
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Formate Dehydrogenase (FDH)

NAD+

fMAS (formyl-methionine-alanine-serine) or other suitable formylated peptide substrate

Test compounds (e.g., LBM415 analogs) dissolved in DMSO

96-well microtiter plates

Procedure:

Prepare a reaction mixture in a 96-well plate containing HEPES buffer, the PDF enzyme

(e.g., 5 nM E. coli Ni-PDF), and the test compound at various concentrations.

Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.

Initiate the reaction by adding a substrate mixture containing FDH (0.5 U/mL), NAD+ (1 mM),

and fMAS (4 mM).

The deformylase activity results in the release of formate, which is then oxidized by FDH,

leading to the reduction of NAD+ to NADH.

Monitor the increase in absorbance at 340 nm (due to NADH formation) over time using a

microplate reader.

Calculate the rate of reaction and determine the IC50 value for the test compound by plotting

the percentage of inhibition against the compound concentration.

II. Application in Orexin Receptor Antagonism
Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that play a crucial role in

the regulation of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) are

effective treatments for insomnia. Lemborexant is an FDA-approved DORA that incorporates a

5-Amino-2-fluoropyridine moiety.
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Compound Target Kᵢ (nM)

Lemborexant Orexin Receptor 1 (OX1R) 6.1

Lemborexant Orexin Receptor 2 (OX2R) 2.6

Note: Ki values can vary slightly depending on the assay conditions.

Signaling Pathway: Orexin Receptor Antagonism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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